N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Dysregulation of this pathway is a common feature of many types of cancer, making BRAF an attractive target for cancer therapy.
Mécanisme D'action
N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide works by inhibiting the activity of BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation and differentiation, and dysregulation of this pathway is a common feature of many types of cancer. By inhibiting BRAF, this compound can block the activation of downstream targets in the MAPK/ERK pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRAF, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide is that it is a highly specific inhibitor of BRAF, which makes it a useful tool for studying the role of BRAF in cancer cells. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions of this compound for use in experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide. One area of interest is the development of combination therapies that include this compound and other drugs. For example, this compound has been shown to be effective in combination with MEK inhibitors in the treatment of BRAF-mutant melanoma. Another area of interest is the development of new BRAF inhibitors that have improved pharmacological properties, such as increased solubility in water. Finally, there is ongoing research on the role of BRAF in other types of cancer, which may lead to the development of new therapeutic strategies targeting this pathway.
Méthodes De Synthèse
N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid, which is then reacted with oxan-4-ol and thionyl chloride to form the intermediate N-(4-chloro-2-(4-hydroxyoxan-4-yl)ethyl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of BRAF-mutant melanoma cells both in vitro and in vivo. In addition, this compound has been shown to be effective in combination with other drugs, such as MEK inhibitors, in the treatment of BRAF-mutant melanoma.
Propriétés
IUPAC Name |
N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c23-16(19-11-6-18(24)7-12-25-13-8-18)14-2-4-15(5-3-14)22-17-20-9-1-10-21-17/h1,9-10,14-15,24H,2-8,11-13H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQALIDDUFRISIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCC2(CCOCC2)O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.